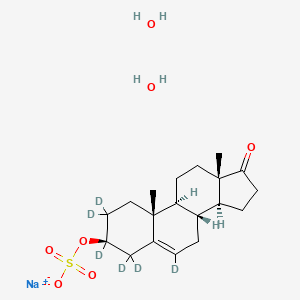
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is a deuterium-labeled version of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. This compound is used primarily in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .
科学研究应用
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.
Biology: Helps in understanding the role of dehydroepiandrosterone sulfate in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of dehydroepiandrosterone sulfate in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it behaves similarly to dehydroepiandrosterone sulfate but allows for precise tracking in biological systems. It interacts with steroid receptors and enzymes involved in steroid metabolism, providing insights into the pharmacokinetics and dynamics of dehydroepiandrosterone sulfate .
相似化合物的比较
Similar Compounds
Dehydroepiandrosterone sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone: The parent steroid hormone without the sulfate group.
Dehydroepiandrosterone-d6: A deuterium-labeled version of dehydroepiandrosterone without the sulfate group.
Uniqueness
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of the compound’s behavior is crucial .
属性
分子式 |
C19H31NaO7S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
sodium;[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1/i3D,7D2,11D2,13D;;; |
InChI 键 |
NLNMKDUYGPNWAO-ATZAKXLYSA-M |
手性 SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)[O-])([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.O.O.[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


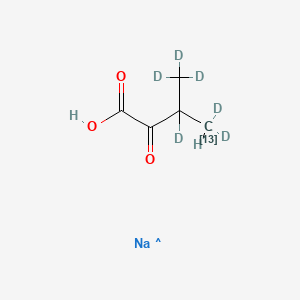
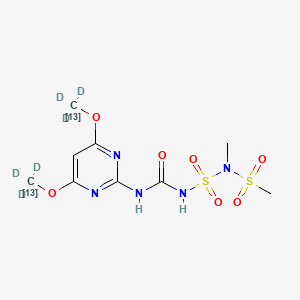


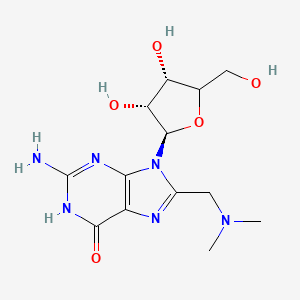
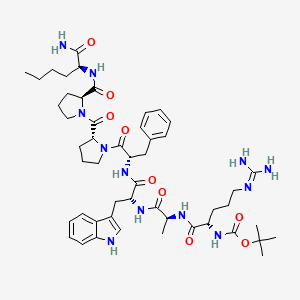
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
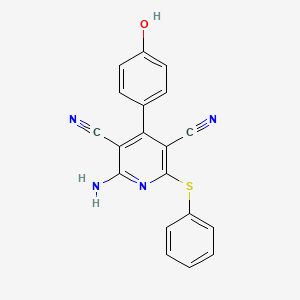
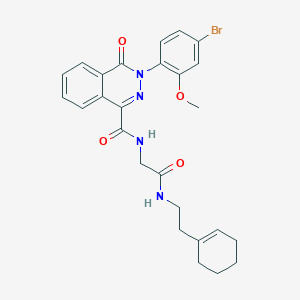
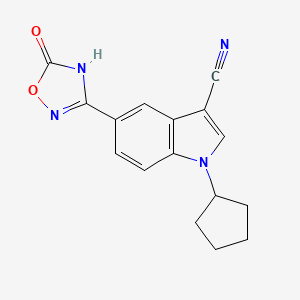
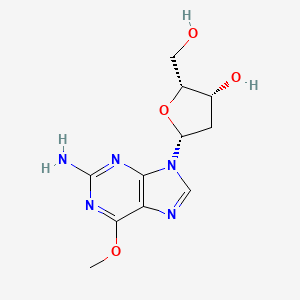
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
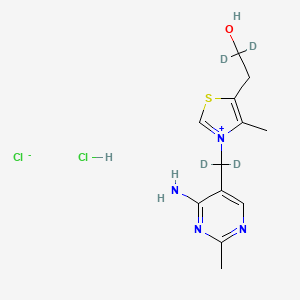
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
